2-Oxo-2-(m-tolyl)acetamide, also known as N-methyl-3-(3-methylphenyl)-2-oxopropanamide, is an organic compound with the molecular formula and a molecular weight of approximately 163.176 g/mol. This compound is characterized by its white crystalline solid form, with a melting point ranging from 120°C to 122°C. It exhibits a weakly acidic nature and is soluble in various organic solvents like chloroform, methanol, and ethanol.
The structure of 2-Oxo-2-(m-tolyl)acetamide includes a carbonyl group adjacent to an amide linkage, which contributes to its chemical reactivity and potential biological activity. The presence of the m-tolyl group (a methyl-substituted phenyl ring) enhances its structural complexity and functionality.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Research indicates that 2-Oxo-2-(m-tolyl)acetamide possesses notable biological properties. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. Additionally, it shows potential anticancer effects, making it a subject of interest in medicinal chemistry . The mechanism of action may involve inhibition of specific enzymes or receptors, potentially leading to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes.
The synthesis of 2-Oxo-2-(m-tolyl)acetamide can be achieved through various methods:
These methods are crucial for producing high-purity samples for research applications.
2-Oxo-2-(m-tolyl)acetamide finds applications across various fields:
Studies on the interactions of 2-Oxo-2-(m-tolyl)acetamide with biological targets have shown that it can modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. Its ability to interact with cyclooxygenase enzymes suggests potential anti-inflammatory properties . Further research into its interaction profiles could elucidate additional therapeutic applications.
Several compounds share structural similarities with 2-Oxo-2-(m-tolyl)acetamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenoxy-N-(o-tolyl)acetamide | Contains a phenoxy group instead of a carbonyl | Lacks the unique carbonyl functionality |
| N-(m-tolyl)acetamide | Simpler structure without a carbonyl group | Less complex; lacks unique reactivity |
| N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide | Contains a quinoline core | Distinct biological activity due to quinoline core |
The uniqueness of 2-Oxo-2-(m-tolyl)acetamide lies in its combination of both a carbonyl group and a methyl-substituted phenyl ring. This structural combination imparts specific chemical reactivity and biological activity that distinguish it from other similar compounds .
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)
The ¹H Nuclear Magnetic Resonance spectrum of 2-Oxo-2-(m-tolyl)acetamide provides comprehensive structural information through characteristic chemical shifts and coupling patterns . The aromatic proton signals appear in the expected downfield region between δ 6.8-7.5 parts per million, displaying the typical splitting patterns consistent with meta-disubstituted benzene derivatives . The meta-tolyl group exhibits distinct resonances, with the methyl substituent appearing as a sharp singlet at δ 2.2-2.4 parts per million [2]. The aromatic protons of the tolyl ring demonstrate complex multipicity patterns between δ 7.20-7.80 parts per million, reflecting the unsymmetrical substitution pattern characteristic of meta-substituted aromatic systems [3]. The amide nitrogen-hydrogen proton appears as a broad singlet in the δ 5.5-6.0 parts per million region, with the broadening attributed to quadrupolar relaxation and potential hydrogen bonding interactions .
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)
The infrared spectrum of 2-Oxo-2-(m-tolyl)acetamide exhibits characteristic absorption bands that confirm the presence of key functional groups. The compound displays dual carbonyl stretching frequencies, reflecting the unique α-ketoamide structure. The amide carbonyl stretching vibration appears at 1650-1690 cm⁻¹, while the ketone carbonyl demonstrates a distinct absorption at 1700-1720 cm⁻¹ [6] [7]. This dual carbonyl signature is diagnostic for α-ketoamide compounds and differentiates them from simple amides or ketones.
The nitrogen-hydrogen stretching vibration manifests as a medium to strong absorption in the 3200-3500 cm⁻¹ region, characteristic of primary amide functionalities [8]. Aromatic carbon-carbon stretching vibrations are observed in the 1500-1600 cm⁻¹ range, confirming the presence of the aromatic ring system [9]. The aromatic carbon-hydrogen stretching appears as a weak absorption at approximately 3030 cm⁻¹, distinguishing it from aliphatic carbon-hydrogen stretches [9]. Additional carbon-hydrogen bending vibrations are present in the 1450-1500 cm⁻¹ fingerprint region [8].
Mass spectrometric analysis of 2-Oxo-2-(m-tolyl)acetamide provides definitive molecular weight confirmation and fragmentation patterns. The protonated molecular ion [M+H]⁺ appears at m/z 164, corresponding to the addition of a proton to the neutral molecule (molecular weight 163.18) [10]. Characteristic fragment ions are observed in the m/z 105-120 range, primarily arising from aromatic ring fragmentations and rearrangements [11]. The base peak varies depending on ionization conditions but typically represents the most stable fragment ion formed during the ionization process [12].
A significant fragmentation pathway involves the loss of the acetyl group (43 atomic mass units), corresponding to the elimination of CH₃CO⁺, which appears as a characteristic loss in the mass spectrum [12]. This fragmentation pattern is diagnostic for acetamide derivatives and provides structural confirmation of the acetyl functionality.
While specific crystallographic data for 2-Oxo-2-(m-tolyl)acetamide were not extensively documented in the available literature, comparative analysis with structurally related compounds provides insights into the expected crystal packing and molecular geometry. Related acetamide derivatives typically crystallize in common space groups such as P 1 21/c 1 or P 1 21 1, as observed for similar meta-tolyl acetamide compounds [13] [14].
The molecular conformation in the solid state is expected to be influenced by intermolecular hydrogen bonding between the amide functionalities. The α-ketoamide moiety typically adopts a planar or near-planar configuration, with the two carbonyl groups oriented to minimize steric hindrance while maximizing electronic stabilization through conjugation [15].
Crystallographic analysis of related compounds suggests that 2-Oxo-2-(m-tolyl)acetamide likely forms intermolecular hydrogen bonds through the amide nitrogen-hydrogen donors and carbonyl oxygen acceptors. These interactions typically result in chain-like or dimeric arrangements in the crystal lattice [16]. The meta-substitution pattern of the tolyl group influences the overall packing efficiency and may contribute to specific crystal habits.
The α-ketoamide functionality exhibits characteristic bond lengths and angles that reflect the electronic delocalization between the carbonyl groups and the amide nitrogen. The carbon-carbon bond connecting the two carbonyl groups typically measures approximately 1.54 Å, while the carbonyl carbon-oxygen bonds are shortened to approximately 1.21 Å due to the electron-withdrawing effects [15].
Theoretical studies using Density Functional Theory methods provide valuable insights into the electronic structure and molecular properties of 2-Oxo-2-(m-tolyl)acetamide. Common computational approaches employ B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets for geometry optimization and property calculations [17] [18].
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Analysis
The frontier molecular orbital analysis reveals important electronic properties of the compound. The Highest Occupied Molecular Orbital typically involves π-electrons delocalized across the aromatic ring and the carbonyl functionalities, while the Lowest Unoccupied Molecular Orbital demonstrates anti-bonding character primarily localized on the carbonyl groups [19] [20]. The energy gap between these orbitals provides information about the compound's chemical reactivity and optical properties.
Molecular Electrostatic Potential
Computational mapping of the molecular electrostatic potential identifies regions of electrophilic and nucleophilic character within the molecule. The carbonyl oxygen atoms exhibit negative electrostatic potential, indicating their propensity for hydrogen bonding and nucleophilic interactions, while the carbonyl carbon atoms show positive potential, suggesting electrophilic character [20].
Theoretical conformational analysis examines the rotational barriers around key bonds, particularly the bond connecting the two carbonyl groups and the bond linking the aromatic ring to the α-ketoamide functionality. These calculations reveal preferred molecular conformations and provide insight into the flexibility of the molecule in solution versus solid-state environments [21].
Density Functional Theory calculations also provide access to thermodynamic parameters such as formation enthalpy, entropy, and heat capacity. These properties are essential for understanding the stability and reactivity of 2-Oxo-2-(m-tolyl)acetamide under various conditions [17].
Vibrational Frequency Analysis
Computational prediction of vibrational frequencies allows for comparison with experimental infrared spectra and provides assignments for observed absorption bands. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, with scaling factors of 0.96-0.98 commonly applied for B3LYP calculations [22].